3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane is a compound that features an oxetane ring, which is a four-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures, which yields oxetane . Another approach involves the Paternò–Büchi reaction, where an oxetane ring is formed through the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .
Industrial Production Methods
Industrial production of oxetane derivatives often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficient production of these compounds .
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form oxetane oxides or reduction to yield corresponding alcohols.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or cyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride are employed for reduction reactions.
Acids and Bases: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are used for ring-opening reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while ring-opening reactions can produce linear or cyclic compounds .
Scientific Research Applications
3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane has several applications in scientific research:
Medicinal Chemistry: The oxetane ring is a stable motif in drug design, offering metabolic stability and rigidity.
Materials Science: Oxetane derivatives are used in the development of advanced materials, including polymers and resins, due to their unique structural properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biological processes.
Mechanism of Action
The mechanism of action of 3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxetane ring’s stability and rigidity contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)oxetane: A simpler oxetane derivative with similar reactivity but lacking the cyclohexyl group.
3-(Chloromethyl)oxetane: Similar to the bromomethyl derivative but with a chlorine atom, leading to different reactivity and applications.
3-(Hydroxymethyl)oxetane: An oxetane derivative with a hydroxyl group, used in different synthetic applications.
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and the development of novel compounds with specific properties .
Properties
Molecular Formula |
C11H19BrO2 |
---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
3-[1-(bromomethyl)-4-methylcyclohexyl]oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c1-9-2-4-11(8-12,5-3-9)14-10-6-13-7-10/h9-10H,2-8H2,1H3 |
InChI Key |
RPZMULVHEWYRJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CBr)OC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.